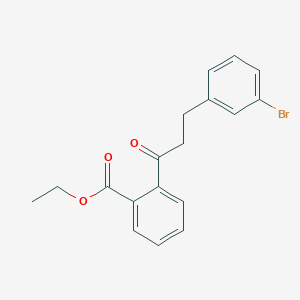
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE
Vue d'ensemble
Description
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyldimethylsilyloxyethyl group at the 1-position of the pyrazole ring. The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Méthodes De Préparation
The synthesis of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE typically involves multiple steps. One common synthetic route starts with the preparation of 4-bromo-1H-pyrazole, which can be achieved through the bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 4-bromo-1H-pyrazole is then reacted with 2-(tert-butyldimethylsilyloxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the desired compound .
Analyse Des Réactions Chimiques
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its structural features.
Industry: The compound can be employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE depends on its specific applicationThe presence of the bromine atom and the tert-butyldimethylsilyloxyethyl group can influence the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the tert-butyldimethylsilyloxyethyl group, making it less versatile in certain synthetic applications.
1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Chloro-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, which can lead to different reactivity and selectivity in chemical reactions.
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJSLFGBOVFHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675361 | |
| Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-84-7 | |
| Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)
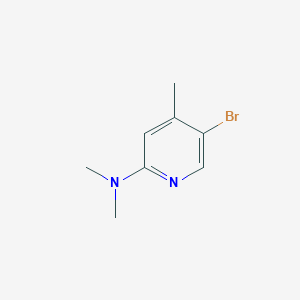
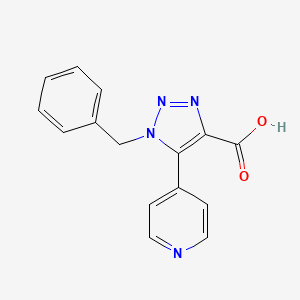

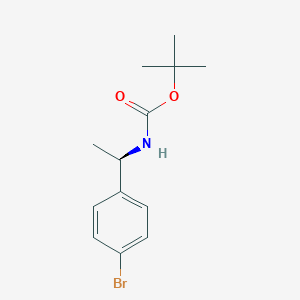
![3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B1522650.png)
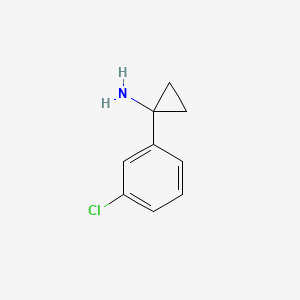
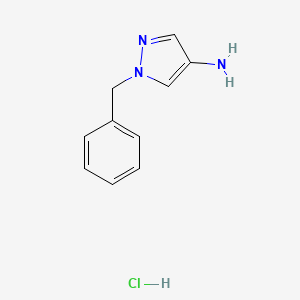
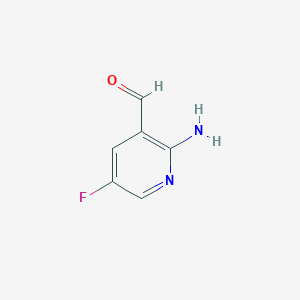

![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)
